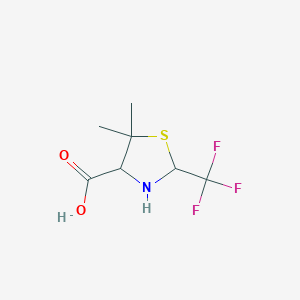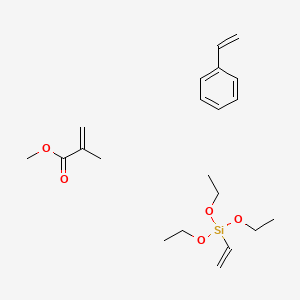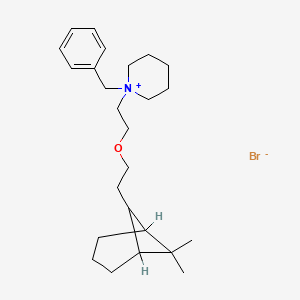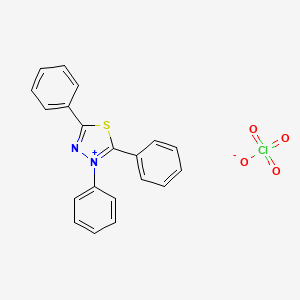
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The perchlorate salt form of this compound adds to its stability and solubility, making it a valuable candidate for further research and application.
Vorbereitungsmethoden
The synthesis of 1,3,4-thiadiazolium, 2,3,5-triphenyl-, perchlorate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the thiadiazole ring, which is then further processed to obtain the perchlorate salt. The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace one of the substituents on the thiadiazole ring. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce a thiol derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Its stability and solubility make it useful in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,3,4-thiadiazolium, 2,3,5-triphenyl-, perchlorate exerts its effects is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound may inhibit bacterial growth by binding to key enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis by disrupting mitochondrial function or inhibiting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1,3,4-Thiadiazole-2-amine: Exhibits antifungal and antibacterial activities.
The uniqueness of this compound lies in its perchlorate salt form, which enhances its stability and solubility, making it more suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
32869-19-5 |
|---|---|
Molekularformel |
C20H15ClN2O4S |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
2,3,5-triphenyl-1,3,4-thiadiazol-3-ium;perchlorate |
InChI |
InChI=1S/C20H15N2S.ClHO4/c1-4-10-16(11-5-1)19-21-22(18-14-8-3-9-15-18)20(23-19)17-12-6-2-7-13-17;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JGZOZOWMRXCXSV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=N[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



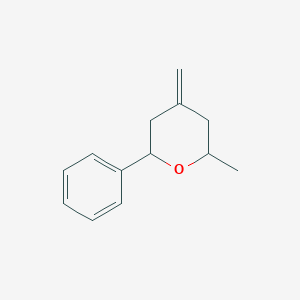
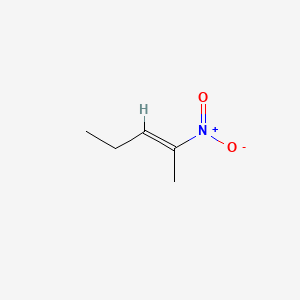
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)

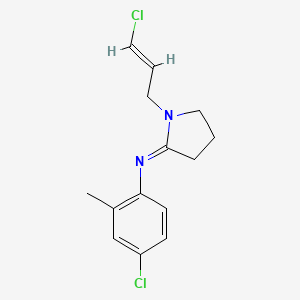
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
